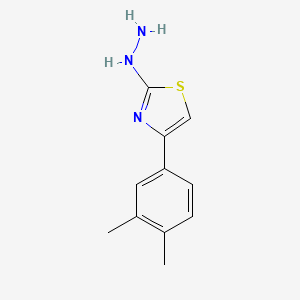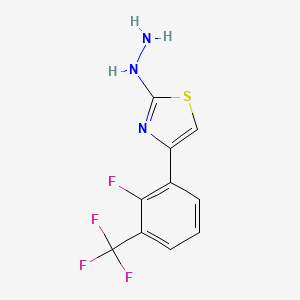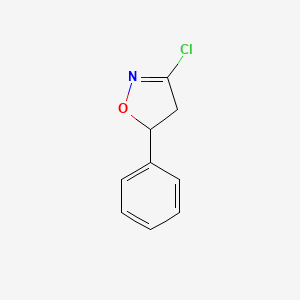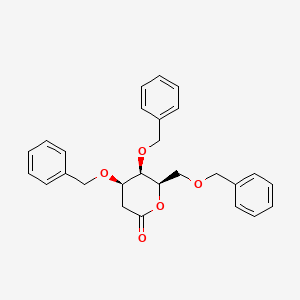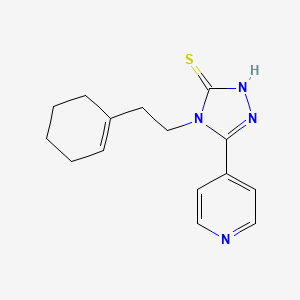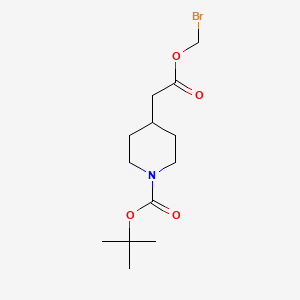
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Similar in structure but with a bromoacetyl group instead of a bromomethoxy group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Another brominated piperidine derivative used in organic synthesis.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C13H22BrNO4 |
|---|---|
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ISMRKOCQPBNJQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




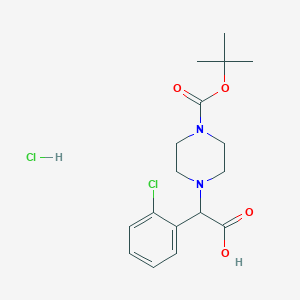
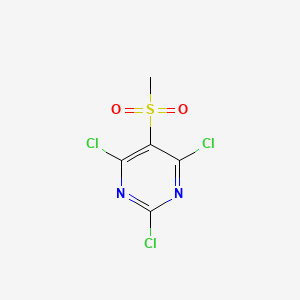
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)

